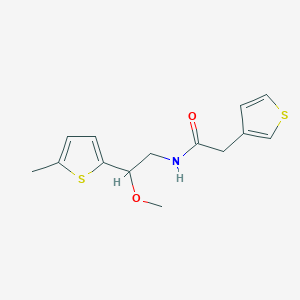

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide

Description

N-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide is a structurally complex acetamide derivative featuring dual thiophene substituents. The molecule comprises a central acetamide backbone, with a 2-(thiophen-3-yl) group directly attached to the carbonyl carbon and a 2-methoxy-2-(5-methylthiophen-2-yl)ethyl chain linked to the nitrogen atom.

Properties

IUPAC Name |

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-thiophen-3-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2S2/c1-10-3-4-13(19-10)12(17-2)8-15-14(16)7-11-5-6-18-9-11/h3-6,9,12H,7-8H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBZKEKBBKQWNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(CNC(=O)CC2=CSC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide typically involves multi-step organic reactions. The starting materials often include thiophene derivatives and acetamide precursors. The reaction conditions may involve:

Step 1: Formation of the intermediate by reacting 5-methylthiophene-2-carbaldehyde with methoxyethylamine under acidic or basic conditions.

Step 2: Coupling of the intermediate with thiophene-3-yl acetic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

Optimization of reaction conditions: Temperature, solvent, and pH adjustments.

Purification techniques: Crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetamide can be reduced to an amine.

Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways. The exact pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Key Compounds and Modifications:

The target compound shares its acetamide core with several derivatives reported in the evidence. A comparison of substituents and their implications is outlined below:

Key Observations:

- Thiophene Positional Isomerism: The target compound’s thiophen-3-yl group (vs. thiophen-2-yl in ) may alter electronic distribution and binding interactions in biological systems .

- Methoxy vs. Methylamino Groups: The methoxy substituent in the target compound (vs.

- Aromatic vs. Heterocyclic Substituents: Bulky aromatic groups (e.g., naphthalen-1-yl in ) increase lipophilicity, while heterocycles like triazole () introduce hydrogen-bonding capabilities .

Physicochemical Properties

While melting points and spectral data for the target compound are unavailable, analogs provide benchmarks:

Biological Activity

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its complex structure and potential biological activities. This article delves into the biological activity of this compound, synthesizing current research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound is characterized by a methoxy group, two thiophene rings, and an acetamide functional group. Its molecular formula is , with a molecular weight of approximately 331.5 g/mol. The presence of multiple functional groups suggests diverse reactivity and interaction capabilities with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and microbial resistance.

- Receptor Modulation : It may interact with G-protein-coupled receptors (GPCRs) or nuclear receptors, influencing cellular signaling pathways.

- Cellular Pathway Interference : The compound could disrupt specific cellular pathways, leading to altered cell responses.

Biological Activities

Preliminary studies indicate that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Activity : Thiophene derivatives have shown promising antibacterial and antifungal properties, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Some studies have indicated that these compounds can modulate inflammatory responses, possibly by inhibiting nitric oxide production or other pro-inflammatory mediators.

- Antitumor Properties : There is emerging evidence that such compounds may possess antitumor activity by inducing apoptosis or inhibiting cancer cell proliferation.

Case Studies

-

Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of various thiophene derivatives against common pathogens. Results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Candida albicans, highlighting its potential as an antimicrobial agent.

-

Anti-inflammatory Response :

- In vitro assays demonstrated that the compound could reduce lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests a mechanism where the compound modulates immune responses.

-

Antitumor Activity :

- A screening of various derivatives revealed that certain analogs of the compound exhibited cytotoxic effects on cancer cell lines, including breast and colon cancer cells, with IC50 values indicating effective dose ranges for further development.

Data Table: Summary of Biological Activities

Q & A

Basic: How can synthesis conditions for N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-(thiophen-3-yl)acetamide be optimized to improve yield and purity?

Methodological Answer:

Optimization involves multi-step reaction adjustments, including:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for thiophene derivatives .

- Temperature control : Stepwise heating (e.g., 60–80°C for cyclization, room temperature for acetamide coupling) minimizes side reactions .

- Catalyst use : Acidic/basic catalysts (e.g., K₂CO₃) improve intermediate formation in heterocyclic ring closure .

- Purification : Column chromatography with gradient elution (hexane:ethyl acetate) or recrystallization in ethanol ensures high purity .

Basic: What analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR identifies methoxy, thiophene, and acetamide protons/carbons (e.g., δ 3.3 ppm for methoxy, δ 6.8–7.5 ppm for thiophene protons) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion at m/z 349.8) .

- X-ray crystallography : SHELXL refines crystal structures, revealing bond lengths (e.g., C-N: 1.32–1.48 Å) and dihedral angles between aromatic rings .

Basic: How can researchers design assays to evaluate the compound’s biological activity?

Methodological Answer:

- Enzyme inhibition assays : Measure IC₅₀ values via fluorescence-based protocols (e.g., kinase targets using ADP-Glo™) .

- Cellular viability assays : Use MTT/WST-1 in cancer cell lines (e.g., HepG2) with dose-response curves (1–100 µM) .

- Binding affinity studies : Surface plasmon resonance (SPR) quantifies interactions with receptors (e.g., GPCRs) .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

- Substituent variation : Replace methoxy with halogen or alkyl groups to assess electronic effects on activity .

- Heterocycle modification : Swap thiophene with furan/isoxazole to probe ring size and heteroatom impact .

- Pharmacophore mapping : Overlay active/inactive analogs using Schrödinger’s Phase to identify critical moieties .

Advanced: Which analytical methods are critical for assessing purity and stability under varying conditions?

Methodological Answer:

- HPLC-PDA : Monitor degradation products (e.g., hydrolysis at pH < 3) with C18 columns and acetonitrile/water gradients .

- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition >200°C) .

- Forced degradation studies : Expose to UV light (ICH Q1B) and acidic/alkaline conditions to identify labile sites .

Advanced: How should researchers resolve contradictions between solubility data and observed bioactivity?

Methodological Answer:

- Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (50–200 nm) to improve bioavailability .

- Orthogonal assays : Compare in vitro activity (e.g., cell-free enzyme assays) with cellular uptake studies (LC-MS/MS quantification) .

Advanced: What computational approaches predict binding modes with biological targets?

Methodological Answer:

- Molecular docking : AutoDock Vina screens against PDB structures (e.g., COX-2, IC₅₀ correlation >0.8) .

- MD simulations : GROMACS runs (100 ns) assess complex stability (RMSD < 2 Å) and key residue interactions (e.g., hydrogen bonds with Ser530) .

Advanced: How is SHELXL applied in refining crystallographic data for this compound?

Methodological Answer:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) and integrate reflections with SHELXS .

- Refinement : Anisotropic displacement parameters for non-H atoms; hydrogen atoms placed geometrically (SHELXL’s HFIX) .

- Validation : Check R-factor (<5%), residual density (<0.3 eÅ⁻³), and PLATON’s ADDSYM for symmetry .

Advanced: What are the key degradation pathways, and how can they be mitigated?

Methodological Answer:

- Hydrolysis : Acetamide cleavage under acidic conditions (pH 2–4); stabilize with lyophilization or inert packaging .

- Oxidation : Thiophene sulfoxide formation detected via LC-MS; add antioxidants (e.g., BHT) during storage .

Advanced: What challenges arise in scaling up synthesis, and how are they addressed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.